Benzofenap
Overview
Description
Benzofenap is a chemical compound with the IUPAC name 2- { [4- (2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1 H -pyrazol-5-yl]oxy}-1- (4-methylphenyl)ethanone . It has the molecular formula C22H20Cl2N2O3 . It is used as a herbicide, particularly effective against annual and perennial broad-leaved weeds .
Molecular Structure Analysis
Benzofenap contains a total of 51 bonds; 31 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 ketones (aromatic), 1 ether (aromatic), and 1 Pyrazole .
Physical And Chemical Properties Analysis
Benzofenap has a molecular weight of 431.31 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 627.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 114.9±0.5 cm3, and it has a polar surface area of 61 Å2 .
Scientific Research Applications
Dissipation in Rice Field Ecosystem
A study by Quayle et al. (2007) investigated the fate of benzofenap in flooded rice fields. They found that benzofenap dissipates from water and soil in an erratic manner, suggesting a first-order decay process. The herbicide showed a dissipation half-life of less than one day in irrigation water and 44 days in surface soil.
Toxicity to Freshwater Invertebrates
Wilson et al. (2000) conducted acute and chronic toxicity tests of benzofenap on two Australian freshwater invertebrates. Their research, published in "Archives of Environmental Contamination and Toxicology," indicates that benzofenap, when applied to rice fields at the permit rate, does not represent a significant risk to mature Chironomus tepperi larvae or adult Isidorella newcombi in downstream environments (Wilson, Stevens, & Watts, 2000).
Novel Derivative of Benzofuran for Anticancer Activity
A study by Manna et al. (2010) explored the antitumor activities of a synthetic derivative of benzofuran lignan, showing its potential in inducing apoptosis in p53-positive cells. This research provides insights into the application of benzofuran derivatives in cancer therapy and is published in "The Journal of Biological Chemistry" (Manna et al., 2010).
Benzofuran as an Antimicrobial Scaffold
Hiremathad et al. (2015) in their review in "RSC Advances," highlighted benzofuran and its derivatives as emerging structures in the development of new antimicrobial agents. They emphasize the unique structural features of benzofuran and its wide array of biological activities, making it a privileged structure in the field of drug discovery, especially for efficient antimicrobial candidates (Hiremathad et al., 2015).
Safety And Hazards
Benzofenap is classified as having acute toxicity (Category 4, Inhalation) and is hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .
Future Directions
Benzofenap is a rice herbicide with high activity against annual and perennial broad-leaved weeds after pre- to early post-emergent application . It is particularly effective as a specialist for the control of Sagittaria species . The global Benzofenap market size is forecasted to grow at a CAGR of 3.8% during the forecast period 2022-2027 .
properties
IUPAC Name |
2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQITFHZOBBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058193 | |
Record name | Benzofenap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00013 mg/mL at 25 °C | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Benzofenap | |
CAS RN |
82692-44-2 | |
Record name | Benzofenap | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofenap [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofenap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOFENAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.1 - 133.5 °C | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.